molecular formula C20H17F2N7O2S B3414245 1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946315-08-8

1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B3414245
CAS No.: 946315-08-8
M. Wt: 457.5 g/mol
InChI Key: GYEIDVQGUPMISY-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a high-quality chemical reagent designed for pharmaceutical and life sciences research. This compound belongs to a class of molecules that integrate a piperazine ring with a triazolopyrimidine core, a structural framework known to be the backbone of many compounds and important for approved drugs . The presence of the 2,5-difluorobenzenesulfonyl group and the phenyl-triazolopyrimidine system suggests this molecule is a valuable scaffold for use in medicinal chemistry programs, particularly in the development of kinase inhibitors or other targeted therapeutics. Research into analogous structures indicates that combining a pyridine-like ring with a piperazine moiety within a single structural framework can significantly enhance biological activity . This reagent is offered with a guaranteed purity of ≥95% and is supplied in stable, well-characterized form. It is intended for use as a key intermediate or building block in drug discovery, chemical biology, and biochemical screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N7O2S/c21-14-6-7-16(22)17(12-14)32(30,31)28-10-8-27(9-11-28)19-18-20(24-13-23-19)29(26-25-18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEIDVQGUPMISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a piperazine ring, a triazolo-pyrimidine moiety, and a difluorobenzenesulfonyl group, suggesting diverse biological activities.

Molecular Structure

  • Molecular Formula : C₁₈H₁₈F₂N₄O₂S
  • Molecular Weight : 396.43 g/mol
  • IUPAC Name : 7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes and receptors, modulating their activities and influencing various biological pathways. This interaction may involve the inhibition of protein-protein interactions or kinase activities relevant to cancer and other diseases .

Biological Activity and Pharmacological Evaluation

Recent studies have highlighted the compound's potential in oncology and neurology. It has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro screening against multiple human cancer cell lines demonstrated varying degrees of growth inhibition.
    • Notable activity was observed in the MCF-7 (breast), HT29 (colon), and A2780 (ovarian) cancer cell lines with GI50 values indicating moderate to high cytotoxicity .
  • Structure-Activity Relationship (SAR) :
    • Modifications on the phenylacetamide moiety enhanced cytotoxicity. For instance, analogues with bulky groups showed improved activity against pancreatic cancer cells .
    • A comparative analysis of different analogues revealed that certain substitutions significantly increased potency (e.g., 4-CF3 substitution exhibited higher cytotoxicity) while others were less effective .
  • Potential Applications :
    • The compound has been identified as a candidate for further pharmacological evaluation due to its structural features that suggest activity as a kinase inhibitor or receptor modulator .

Data Tables

CompoundCell LineGI50 (µM)Activity Level
1MCF-714Moderate
2HT29<50Active
3A2780<50Active
4U87>50Inactive

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C18H18F2N4O2SC_{18}H_{18}F_{2}N_{4}O_{2}S, with a molecular weight of approximately 396.43 g/mol. The presence of heterocyclic rings and a sulfonamide group positions it among compounds known for biological activity, particularly in oncology and neurology.

Synthesis and Mechanism of Action

The synthesis typically involves multiple steps requiring specific conditions to optimize yields. Techniques such as X-ray crystallography or NMR spectroscopy are used to analyze its three-dimensional conformation. The mechanism of action may involve interactions with biological targets, which can be elucidated through receptor binding assays or enzyme inhibition assays.

Research indicates that compounds similar to 1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibit notable biological activities:

  • Inhibition of Enzymatic Activity : Studies have shown that sulfonamide derivatives can inhibit various enzymes, potentially affecting pathways involved in cancer progression or neurological disorders .
  • Anticancer Properties : The structural characteristics suggest potential anticancer activity. Compounds with similar frameworks have been evaluated for their ability to inhibit tumor cell proliferation.

Case Studies and Research Findings

  • Inhibition of Perforin-Mediated Lysis : A study explored substituted arylsulphonamides as inhibitors of perforin-mediated lysis in Jurkat cells. The structure-activity relationship indicated that modifications in the aryl group significantly influenced inhibitory potency, suggesting that similar modifications could enhance the efficacy of the target compound .
  • Drug Discovery Initiatives : Various laboratories have synthesized this compound as part of broader drug discovery initiatives aimed at developing new therapeutic agents for cancer and neurological diseases. Its unique structure allows for modifications that can tailor its activity against specific biological targets.

Potential Applications

Given its structural features and preliminary findings regarding biological activity, potential applications include:

  • Oncology : Development as an anticancer agent targeting specific pathways involved in tumor growth.
  • Neurology : Exploration for potential neuroprotective effects or treatment options for neurodegenerative diseases.

Comparison with Similar Compounds

Triazolo[4,5-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidin-7(4H)-one

  • Target Compound : The triazole ring (three adjacent nitrogen atoms) enables strong dipole interactions and metabolic stability due to reduced susceptibility to oxidative degradation .
  • Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs (e.g., MK15, MK65): These compounds (e.g., 2,5-diphenyl derivatives) feature a pyrazole ring fused to pyrimidinone.

Triazolo[4,5-d]pyrimidine vs. Pyrazolo[4,3-d]pyrimidin-7-one

  • Compound from AOAC SMPR 2014.011 : This PDE5 inhibitor contains a pyrazolo[4,3-d]pyrimidin-7-one core with an ethoxy-phenylsulfonyl group. The pyrazole ring may confer faster metabolic clearance than triazole-based systems, as observed in pharmacokinetic studies of related analogs .

Substituent Effects

Compound Core Structure Key Substituents Hypothesized Impact
Target Compound Triazolo[4,5-d]pyrimidine 2,5-difluorobenzenesulfonyl Enhanced lipophilicity, CYP450 resistance
MK15 (Pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidin-7-one 2,5-diphenyl Moderate solubility, lower metabolic stability
AOAC SMPR Compound Pyrazolo[4,3-d]pyrimidin-7-one 4-ethoxy-3-sulfonyl, methyl-d3 Deuterated methyl improves half-life
  • Fluorine vs. Ethoxy Groups : The 2,5-difluoro substitution in the target compound likely improves membrane permeability compared to the ethoxy group in the AOAC analog, which may enhance aqueous solubility but reduce CNS penetration .
  • Piperazine Linkage : All three compounds retain a piperazine-sulfonyl linkage, a hallmark of PDE inhibitors, suggesting shared binding modes at catalytic sites .

Pharmacological and Physicochemical Properties

While direct data for the target compound is scarce, inferences can be drawn from analogs:

  • LogP: Triazolo-pyrimidines typically exhibit logP values ~3.5–4.2, higher than pyrazolo-pyrimidinones (logP ~2.8–3.5) due to fluorine’s lipophilic contribution.
  • Solubility: Pyrazolo-pyrimidinones (e.g., MK series) show moderate aqueous solubility (10–50 µM), whereas triazolo derivatives may require formulation optimization due to higher crystallinity .
  • Target Selectivity : Triazolo cores in PDE inhibitors demonstrate higher selectivity for PDE5 over PDE6 compared to pyrazolo analogs, as seen in preclinical models .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine?

The compound can be synthesized via multi-step protocols involving:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O/DCM (1:2) at ambient temperature .
  • Piperazine functionalization : Coupling of triazolopyrimidine cores with sulfonyl chlorides (e.g., 2,5-difluorobenzenesulfonyl chloride) in anhydrous DCM with triethylamine as a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or HPLC for high-purity yields .

Q. How can researchers screen the compound’s initial biological activity?

Standard assays include:

  • Anticancer activity : MTT assays using cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Kinase or phosphatase inhibition assays with fluorescence-based readouts .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria or fungi .

Q. What are the solubility and purity considerations for this compound?

  • Solubility : Typically soluble in DMSO, DCM, and DMF; aqueous solubility may require co-solvents (e.g., PEG-400) .
  • Purity : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica GF254, hexane/ethyl acetate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Modify the triazole-phenyl group (e.g., electron-withdrawing fluoro or methoxy groups) to enhance target affinity .
  • Piperazine modifications : Introduce trifluoromethyl or methylpyridine groups to improve metabolic stability .
  • Key reference data :
Substituent PositionBioactivity TrendReference
Triazole C3-phenyl↑ Antitumor
Piperazine sulfonyl↑ Enzyme binding

Q. What advanced techniques identify the compound’s biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR) or GPCRs .
  • X-ray crystallography : Co-crystallize with target proteins (e.g., PDB entries) to resolve binding sites .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for receptor-ligand interactions .

Q. How to resolve contradictions in reported bioactivity data?

  • Reproducibility checks : Validate assays under standardized conditions (pH, temperature, cell passage number) .
  • Structural analysis : Compare crystallographic data (e.g., bond angles in triazolopyrimidine cores) to confirm compound integrity .
  • Meta-analysis : Aggregate data from PubChem or DrugBank to identify trends across studies .

Q. What strategies improve synthetic yield and scalability?

  • Catalyst optimization : Use Pd/C or CuI for Suzuki-Miyaura couplings (yields up to 85%) .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for SNAr steps .
  • Temperature control : Maintain 195–230°C for cyclization reactions to minimize side products .

Q. Which characterization methods confirm structural fidelity?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify sulfonyl and piperazine protons .
  • High-resolution mass spectrometry (HRMS) : Compare experimental vs. theoretical m/z for [M+H]⁺ ions .
  • Single-crystal X-ray diffraction : Resolve dihedral angles between triazole and pyrimidine rings .

Q. How to study biophysical interactions with target proteins?

  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
  • Fluorescence polarization : Assess competitive displacement of labeled ligands .
  • Cryo-EM : Visualize compound-protein complexes at near-atomic resolution .

Q. What in vivo models are suitable for preclinical testing?

  • Xenograft models : Evaluate antitumor efficacy in nude mice with human tumor implants .
  • Pharmacokinetics : Monitor plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .
  • Toxicology : Assess liver/kidney function in rodents after 28-day dosing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

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